![molecular formula C16H15N3O3S B2907994 1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798674-75-5](/img/structure/B2907994.png)
1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- The synthesis and evaluation of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed significant antimicrobial potential . These compounds exhibited bioactivity primarily against Gram-positive bacteria. Notably, Compound 15, containing a 5-nitro-2-furoyl moiety, demonstrated the highest bioactivity with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL.
- The condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes yielded a series of new hydrazide–hydrazone derivatives (2–16) with satisfactory reaction efficiency . These compounds can serve as valuable intermediates in organic synthesis.
- While not directly studied for this compound, 1,2,3-thiadiazole derivatives have been associated with various biological activities, including anticancer effects . Further research could explore their potential in cancer therapy.
Antimicrobial Activity
Organic Synthesis
Anticancer Potential
Future Directions
The future research directions for “1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” could include further studies on its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to explore its potential use in treating bacterial infections.
Mechanism of Action
Target of Action
The primary targets of 1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one are currently unknown. This compound is a novel derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , which has been shown to have antimicrobial activity, particularly against Gram-positive bacteria . .
properties
IUPAC Name |
1'-(4-methylthiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-14(23-18-17-10)15(21)19-7-6-16(9-19)8-12(20)11-4-2-3-5-13(11)22-16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFNVWSOMPTROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.